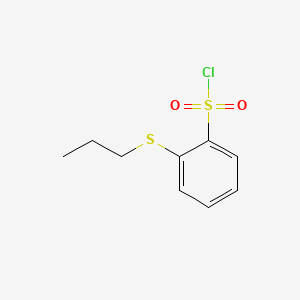

o-(Propylthio)benzenesulphonyl chloride

Description

Contextualization within Aromatic Sulfonyl Chloride Chemistry

Aromatic sulfonyl chlorides are a class of organosulfur compounds that serve as important intermediates in organic synthesis. They are primarily used for the preparation of sulfonamides and sulfonate esters. chemicalbook.com The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. nih.gov

The synthesis of aromatic sulfonyl chlorides can be achieved through various methods, including the reaction of an aromatic compound with excess chlorosulfonic acid. google.com For substituted benzenes, a common route involves the diazotization of a substituted aniline (B41778), followed by a chlorosulfonation reaction. google.com

Table 1: General Physicochemical and Spectroscopic Data for a Representative Aromatic Sulfonyl Chloride (Benzenesulfonyl Chloride)

| Property | Value |

| Molecular Formula | C₆H₅ClO₂S |

| Molecular Weight | 176.62 g/mol nih.gov |

| Appearance | Colorless oily liquid chemicalbook.com |

| Boiling Point | 251-252 °C (decomposes) chemicalbook.com |

| Melting Point | 13-15 °C chemicalbook.com |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether chemicalbook.com |

| ¹H NMR (CDCl₃) | Signals in the aromatic region |

| ¹³C NMR (CDCl₃) | Signals corresponding to the aromatic carbons and the carbon bearing the sulfonyl chloride group |

| IR Spectrum | Characteristic strong absorptions for S=O stretching |

| Mass Spectrum | Molecular ion peak and characteristic fragmentation patterns nih.gov |

Significance of Thioether Substituents in Aromatic Systems

Thioethers, also known as sulfides, are functional groups containing a sulfur atom bonded to two organic substituents. acsgcipr.org When a thioether is attached to an aromatic ring, the sulfur atom can influence the electronic properties of the ring. The sulfur atom has lone pairs of electrons that can be donated to the aromatic π-system through resonance, which is a +M effect. wikipedia.org However, due to the electronegativity of sulfur, it also exerts an electron-withdrawing inductive effect (-I). wikipedia.org For thioethers, the resonance effect generally outweighs the inductive effect, making the thioether group an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org

The presence of a thioether group can also provide a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which can in turn alter the electronic properties and reactivity of the molecule. acsgcipr.org

Table 2: General Properties and Effects of Aromatic Thioethers

| Property | Description |

| Functional Group | R-S-R' |

| Electronic Effect | Electron-donating via resonance (+M), electron-withdrawing via induction (-I) wikipedia.org |

| Directing Effect | Ortho, para-director for electrophilic aromatic substitution wikipedia.org |

| Reactivity | Can be oxidized to sulfoxides and sulfones acsgcipr.org |

| Bonding | The sulfur atom can engage in noncovalent interactions with aromatic rings (S-H/π interactions in thiols) nih.gov |

Overview of Research Motivations for o-(Propylthio)benzenesulphonyl chloride

While direct research applications for this compound are not widely reported, the motivations for studying such a bifunctional molecule can be inferred from the chemistry of its functional groups. oup.com Bifunctional molecules are of significant interest in various fields of chemistry, including drug discovery and materials science, as the interaction between the two functional groups can lead to unique chemical and biological properties. nih.govwuxibiology.com

Potential research motivations for this compound include:

Synthesis of Novel Heterocyclic Compounds: The ortho-positioning of the reactive sulfonyl chloride and the potentially coordinating propylthio group could facilitate intramolecular cyclization reactions to form novel sulfur-containing heterocyclic systems.

Development of Biologically Active Molecules: Sulfonamides are a well-known class of compounds with a wide range of biological activities. researchgate.net The introduction of a lipophilic propylthio group could modulate the pharmacological properties of sulfonamides derived from this compound.

Probing Intramolecular Interactions: The close proximity of the sulfonyl chloride and propylthio groups allows for the study of through-space electronic interactions between the sulfur atoms in different oxidation states.

Materials Science Applications: Aromatic sulfonyl compounds can be used in the synthesis of polymers. acs.org The thioether functionality could be used to tune the properties of such materials or to provide a site for cross-linking.

Structure

2D Structure

3D Structure

Properties

CAS No. |

79792-99-7 |

|---|---|

Molecular Formula |

C9H11ClO2S2 |

Molecular Weight |

250.8 g/mol |

IUPAC Name |

2-propylsulfanylbenzenesulfonyl chloride |

InChI |

InChI=1S/C9H11ClO2S2/c1-2-7-13-8-5-3-4-6-9(8)14(10,11)12/h3-6H,2,7H2,1H3 |

InChI Key |

BYFHFTOAZIAVNY-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=CC=CC=C1S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of O Propylthio Benzenesulphonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Group

The sulfur atom in the sulfonyl chloride (-SO₂Cl) functional group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This configuration renders the sulfur atom highly electron-deficient and, therefore, a strong electrophile, readily attacked by a variety of nucleophiles.

Reactions with Hydroxyl-Containing Nucleophiles: Formation of Sulfonate Esters

Similar to amines, alcohols and phenols, which contain a nucleophilic hydroxyl group, react with sulfonyl chlorides to form sulfonate esters. This reaction is a common method for activating the hydroxyl group of an alcohol, converting it into a good leaving group for subsequent nucleophilic substitution or elimination reactions. nih.govscribd.com

The reaction of o-(propylthio)benzenesulphonyl chloride with an alcohol or phenol (B47542) proceeds through a nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur atom, leading to the displacement of the chloride ion. Pyridine (B92270) or another non-nucleophilic base is often added to catalyze the reaction and to neutralize the hydrogen chloride byproduct. researchtrends.net

The reactivity of the hydroxyl-containing nucleophile depends on its nucleophilicity. Phenols, being more acidic than alcohols, are less nucleophilic and may require activation, for instance, by conversion to the corresponding phenoxide ion, to react efficiently. libretexts.orgchemguide.co.uk

Table 2: General Conditions for the Formation of Sulfonate Esters

| Nucleophile | Reagents | Product |

| Alcohol (ROH) | Sulfonyl chloride, Pyridine | Sulfonate Ester (R-OSO₂-Ar) |

| Phenol (Ar'OH) | Sulfonyl chloride, Base (e.g., NaOH) | Sulfonate Ester (Ar'-OSO₂-Ar) |

This table outlines typical conditions for the sulfonylation of alcohols and phenols.

Hydrolysis Pathways and Catalysis

Sulfonyl chlorides undergo hydrolysis in the presence of water to form the corresponding sulfonic acid. This reaction is a competing process in reactions with nucleophiles carried out in aqueous media. The hydrolysis of benzenesulfonyl chlorides has been studied extensively, and the data generally support an Sₙ2-type mechanism for both the neutral (solvolysis) and alkaline hydrolysis. rsc.org

The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally increase the rate of hydrolysis by making the sulfur atom more electrophilic, while electron-donating groups decrease the rate. cdnsciencepub.com The hydrolysis of benzenesulfonyl chloride can be catalyzed by certain species. For instance, pyridines have been shown to catalyze the hydrolysis through a nucleophilic catalysis mechanism, which involves the formation of a sulfonylpyridinium intermediate that is subsequently hydrolyzed. rsc.org

Studies on the solvolysis of various benzenesulfonyl chlorides in different solvent systems have provided insights into the transition state of the reaction. For the neutral hydrolysis, it is suggested that bond-making and bond-breaking are of comparable importance in the transition state. In contrast, for alkaline hydrolysis, bond-formation is thought to be more advanced in the transition state. rsc.org The hydrolysis of arenesulfonyl chlorides in aqueous dioxane has been shown to proceed via two pathways, one involving a cyclic intermediate with a pentacoordinate sulfur atom and another through an anionic intermediate. researchgate.net Computational studies have also been employed to understand the thermodynamics and activation parameters of benzenesulfonyl chloride hydrolysis in aqueous clusters. researchgate.net

Influence of the ortho-Propylthio Moiety on Reactivity

The presence of the propylthio (-SPr) group at the ortho position of the benzene ring has a profound impact on the reactivity of the sulfonyl chloride group through a combination of electronic and potential neighboring group effects.

Electronic Effects and Substituent Interactions

In the context of the reactivity of the sulfonyl chloride group, the electronic effect of the ortho-propylthio substituent will influence the electrophilicity of the sulfur atom. The resonance donation from the sulfur lone pairs would tend to decrease the electrophilicity of the sulfonyl sulfur, thereby slowing down the rate of nucleophilic attack. Conversely, the inductive withdrawal would increase its electrophilicity. The net effect on the reaction rate will depend on the relative contributions of these effects in the transition state.

For ortho-substituted compounds, steric effects also play a crucial role. The bulky propylthio group can sterically hinder the approach of a nucleophile to the sulfonyl group. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown an unexpected acceleration in the rate of nucleophilic substitution, which has been attributed to a relief of steric strain in the transition state. researchgate.netnih.gov The application of the Taft equation, which separates polar, steric, and resonance effects, can be useful in quantifying the influence of ortho substituents, though correlations for ortho-substituted compounds are often more complex than for meta and para isomers. researchgate.netwikipedia.org

Potential for Intramolecular Cyclization or Rearrangement Reactions

The ortho-disposition of the propylthio and sulfonyl chloride groups introduces the possibility of intramolecular reactions. The sulfur atom of the thioether is nucleophilic and could potentially attack the electrophilic sulfonyl sulfur in an intramolecular fashion. This type of interaction is known as neighboring group participation (NGP). wikipedia.orglibretexts.org

NGP by a neighboring sulfur atom is well-documented and can lead to significant rate enhancements in nucleophilic substitution reactions. dalalinstitute.com In the case of this compound, the sulfur atom could attack the sulfonyl center to form a cyclic sulfonium (B1226848) ion intermediate. This intermediate would then be highly reactive towards external nucleophiles. The formation of such an intermediate would likely proceed with retention of configuration at a chiral center, a hallmark of NGP. scribd.com

Oxidative Transformations of the Thioether Group

The thioether (or sulfide) functional group is susceptible to oxidation, which typically proceeds in a stepwise manner to form a sulfoxide (B87167) and then a sulfone. This transformation significantly alters the electronic properties of the sulfur substituent, converting the electron-donating thioether into electron-withdrawing sulfoxide and sulfone groups.

Common oxidizing agents can be employed for these transformations. For instance, mild oxidants like hydrogen peroxide (H₂O₂) or sodium periodate (B1199274) can selectively oxidize the thioether to a sulfoxide. Stronger oxidizing agents, such as potassium permanganate (B83412) or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), will typically oxidize the thioether directly to the sulfone. masterorganicchemistry.com Kinetic analyses of thioether oxidation have shown that reagents like hypochlorite (B82951) can oxidize thioethers to sulfoxides and sulfones at rates significantly faster than hydrogen peroxide under near-physiological conditions. nih.gov

The oxidation of the propylthio group in this compound would therefore be expected to yield o-(propylsulfinyl)benzenesulphonyl chloride and subsequently o-(propylsulfonyl)benzenesulphonyl chloride. This transformation would have a pronounced effect on the reactivity of the sulfonyl chloride group, as the introduction of the electron-withdrawing sulfoxide or sulfone moiety would increase the electrophilicity of the sulfonyl sulfur atom.

Mechanistic Elucidation of Key Transformations

Identification and Characterization of Reaction Intermediates

Mechanistic studies of reactions involving arenesulfonyl chlorides, particularly nucleophilic substitution at the sulfonyl sulfur, have pointed to the formation of specific intermediates. The solvolysis and aminolysis reactions of benzenesulfonyl chlorides are generally believed to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. rsc.orgnih.gov

A key proposed intermediate in this pathway is a trigonal bipyramidal transition state. nih.govcdnsciencepub.comresearchgate.net In this state, the incoming nucleophile and the leaving chloride ion occupy apical positions around the central sulfur atom.

In the case of this compound, reactions at the sulfonyl chloride center with nucleophiles are expected to proceed through a similar trigonal bipyramidal transition state. The ortho-propylthio group may sterically hinder the approach of the nucleophile, potentially slowing the reaction rate compared to unsubstituted benzenesulfonyl chloride.

For oxidative transformations of the thioether group, different intermediates would be involved. One-electron oxidation processes, for example, can involve radical intermediates.

Kinetic Studies and Determination of Activation Parameters

Kinetic studies are crucial for understanding reaction mechanisms, and extensive research has been conducted on the hydrolysis and solvolysis of various substituted benzenesulfonyl chlorides. rsc.orgorientjchem.org These studies typically determine the reaction order and calculate key activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). nih.gov

For the hydrolysis of a series of 4-X-benzenesulfonyl chlorides, the activation parameters have been determined, showing a dependence on the nature of the substituent X. cdnsciencepub.com Generally, electron-withdrawing groups increase the rate of nucleophilic attack. The reactions are characterized by significant, often negative, entropies of activation, which is consistent with an associative, bimolecular (SN2) mechanism where the transition state is more ordered than the reactants. nih.gov

While specific kinetic data for this compound are not available, the table below presents activation parameters for the hydrolysis of related benzenesulfonyl chloride derivatives, which provides a basis for understanding its likely kinetic behavior. The ortho-propylthio group would be expected to influence these parameters through its specific electronic and steric contributions.

| Substituent (X) | ΔH‡ (kcal/mol) | -ΔS‡ (cal deg⁻¹ mol⁻¹) | Reference |

|---|---|---|---|

| p-OCH₃ | 16.7 | 12.5 | cdnsciencepub.com |

| p-CH₃ | 16.0 | 15.4 | rsc.org |

| H | 15.7 | 16.5 | rsc.org |

| p-F | 15.7 | 16.0 | rsc.org |

| m-NO₂ | 16.6 | 13.7 | rsc.org |

| p-NO₂ | 16.5 | 13.8 | rsc.org |

Stereochemical Outcomes in Asymmetric Syntheses

The molecule this compound is achiral. However, it can be a precursor or reactant in asymmetric syntheses to generate chiral products. A key potential transformation to introduce chirality is the oxidation of the thioether group.

Oxidation of the sulfur atom in the thioether to a sulfoxide creates a stereogenic center. If this oxidation is performed using a chiral oxidizing agent or a catalyst, it is possible to achieve an enantioselective synthesis, yielding one enantiomer of the resulting o-(propylsulfinyl)benzenesulphonyl chloride in excess. This chiral sulfoxide could then be used as a building block in further syntheses.

Furthermore, reactions at the sulfonyl chloride group can also proceed with specific stereochemical outcomes. For example, when an alcohol is converted into a sulfonate ester (e.g., a tosylate or mesylate), the reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken. libretexts.org Similarly, if this compound were to react with a chiral alcohol, the resulting sulfonate ester would be formed with retention of the alcohol's stereochemistry.

Computational Verification of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the mechanisms of chemical reactions. dntb.gov.ua Such methods are used to calculate the structures and energies of reactants, transition states, and products, providing a detailed picture of the potential energy surface of a reaction.

For arenesulfonyl chlorides, DFT calculations have been employed to investigate the mechanism of nucleophilic substitution at the sulfur atom. dntb.gov.uanih.gov These studies have confirmed that the chloride-chloride exchange reaction proceeds via a single, central transition state, which is consistent with a synchronous SN2 mechanism. dntb.gov.uanih.gov Calculations can distinguish this from a stepwise addition-elimination mechanism, which would involve a stable pentacoordinate intermediate. dntb.gov.ua

Computational models have also been used to simulate the hydrolysis of benzenesulfonyl chloride in aqueous clusters, revealing that the process is a two-step exothermic reaction that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net For this compound, similar computational studies could be used to predict the geometry of its transition states, calculate activation energy barriers, and rationalize the electronic and steric influence of the ortho-propylthio substituent on its reactivity.

Spectroscopic and Structural Elucidation of O Propylthio Benzenesulphonyl Chloride

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule. For o-(Propylthio)benzenesulphonyl chloride, the spectra would be dominated by characteristic vibrations of the sulfonyl chloride and propylthio groups, as well as the aromatic ring.

The most prominent features are expected from the sulfonyl chloride group, which gives rise to two very strong and distinct stretching bands for the S=O bonds. The propyl group would be identified by its C-H stretching and bending vibrations. The ortho-substitution pattern on the benzene (B151609) ring would be suggested by the pattern of C-H out-of-plane bending vibrations. Raman spectroscopy would complement the FT-IR data, particularly for the sulfur-containing bonds and the symmetric vibrations of the benzene ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1375 - 1395 | Strong |

| SO₂ | Symmetric Stretch | 1170 - 1190 | Strong |

| S-Cl | Stretch | 550 - 600 | Medium-Strong |

| C-H (Aliphatic) | Stretch | 2870 - 2970 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands |

| C-H (Aromatic) | Out-of-Plane Bend | 740 - 770 | Strong |

This interactive table summarizes the predicted key vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and arrangement of atoms in an organic molecule. A combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete structural assignment.

¹H NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is expected to show distinct signals for the propyl group and the aromatic protons. The propyl group should appear as three distinct multiplets in the aliphatic region: a triplet for the terminal methyl (CH₃) group, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the sulfur atom, which would be deshielded.

The aromatic region would display a more complex pattern characteristic of a 1,2-disubstituted (ortho) benzene ring. The four aromatic protons are chemically non-equivalent and would likely appear as a series of multiplets between approximately 7.2 and 8.0 ppm. The proton ortho to the strongly electron-withdrawing sulfonyl chloride group would be the most deshielded.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -S-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet (t) | 7.0 - 7.5 |

| -S-CH₂-CH₂ -CH₃ | 1.6 - 1.8 | Sextet (sxt) | 7.0 - 7.5 |

| -S-CH₂ -CH₂-CH₃ | 2.9 - 3.1 | Triplet (t) | 7.0 - 7.5 |

This interactive table presents the anticipated proton NMR spectral data.

¹³C NMR Chemical Shifts and Carbon Skeleton Elucidation

The ¹³C NMR spectrum would confirm the carbon framework of the molecule. A total of nine distinct carbon signals are expected: three for the propyl group in the aliphatic region and six for the aromatic carbons, which would all be unique due to the ortho-substitution pattern. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both substituents. The carbon atom directly bonded to the sulfonyl chloride group (C-SO₂Cl) and the carbon bonded to the propylthio group (C-S-propyl) would be readily identifiable based on their predicted chemical shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -S-CH₂-CH₂-CH₃ | 13 - 15 |

| -S-CH₂-CH₂ -CH₃ | 22 - 24 |

| -S-CH₂ -CH₂-CH₃ | 34 - 37 |

This interactive table shows the predicted carbon-13 chemical shifts.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the structure and connect the different parts of the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be seen between the adjacent protons of the propyl chain (-CH₂-CH₂-CH₃). It would also show correlations between adjacent protons on the aromatic ring, helping to trace the connectivity of the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to unambiguously assign the chemical shifts of each carbon in the propyl chain and each protonated carbon in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting the substituents to the ring. An HMBC experiment would be expected to show a correlation from the protons of the S-CH₂ group to the aromatic carbon C1 (the carbon attached to the sulfur atom). Similarly, correlations from the aromatic protons to various carbons in the ring would confirm the ortho-substitution pattern.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure. The electron ionization (EI) mass spectrum of this compound (C₉H₁₁ClO₂S₂) would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern would be expected to show characteristic losses of the functional groups. Common fragmentation pathways would likely include:

Loss of a chlorine radical (-Cl) to give an [M-35]⁺ peak.

Loss of the entire propyl group (-C₃H₇) to give an [M-43]⁺ peak.

Loss of sulfur dioxide (-SO₂) to give an [M-64]⁺ peak.

Cleavage of the S-Cl bond followed by rearrangement.

Alpha-cleavage of the thioether, leading to the loss of an ethyl radical (-C₂H₅) from the propyl chain.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted Fragment | m/z (for ³⁵Cl, ³²S) | Description |

|---|---|---|

| [C₉H₁₁ClO₂S₂]⁺ | 250 | Molecular Ion (M⁺) |

| [C₉H₁₁O₂S₂]⁺ | 215 | Loss of Cl |

| [C₆H₄ClO₂S₂]⁺ | 207 | Loss of C₃H₇ |

This interactive table details the expected significant fragments in the mass spectrum.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the conformation of the propyl chain relative to the aromatic ring and the geometry around the sulfonyl group.

Currently, there is no published single-crystal X-ray structure for this compound in the reviewed scientific literature. If suitable crystals were grown and analyzed, this technique would provide an unambiguous confirmation of the molecular architecture and insights into intermolecular interactions, such as packing forces in the crystal lattice.

Despite a thorough search for specific research on this compound, no dedicated gas-phase electron diffraction studies for the conformational analysis of this particular compound could be identified.

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule in the gaseous state. This method provides valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the conformational preferences of a molecule.

While studies on related compounds, such as benzenesulphonyl chloride and its derivatives, have been conducted using various structural elucidation techniques, specific experimental data from gas-phase electron diffraction for this compound is not available in the reviewed literature. Such a study would be beneficial in precisely defining the geometry of the molecule, including the orientation of the propylthio and sulphonyl chloride groups relative to the benzene ring, and resolving any potential conformers that may exist in the gas phase.

Without such experimental data, a detailed discussion of the conformational analysis of this compound based on gas-phase electron diffraction cannot be provided at this time. Further experimental research would be required to generate the data necessary for a comprehensive structural elucidation using this method.

Computational and Theoretical Studies of O Propylthio Benzenesulphonyl Chloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a mainstay in quantum chemistry and condensed matter physics, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like o-(Propylthio)benzenesulphonyl chloride, which possesses rotatable bonds in its propylthio group, multiple energy minima, known as conformers, can exist.

A thorough conformational analysis would involve systematically rotating the key dihedral angles and performing a geometry optimization for each starting structure. This process maps out the conformational landscape, identifying the most stable conformers and the energy barriers between them. Such studies are essential for understanding the molecule's preferred shapes, which in turn influence its physical properties and biological activity.

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential Mapping)

Once the stable geometries are identified, DFT can be used to analyze the electronic structure. This includes calculating the distribution of electron density throughout the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to assign partial atomic charges, revealing the electron-rich and electron-poor regions of the molecule. rsc.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface. This map is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Understanding the charge distribution is critical for predicting intermolecular interactions. uci.edulibretexts.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govyoutube.com

For this compound, FMO analysis would identify the locations of the HOMO and LUMO. This would allow for predictions about the most likely sites for nucleophilic and electrophilic attack, providing insight into the molecule's chemical behavior in reactions. mdpi.com

Ab Initio and Semi-Empirical Quantum Chemistry Methods

Beyond DFT, other quantum chemistry methods could be applied to study this compound.

Ab initio methods , Latin for "from the beginning," are based on first principles of quantum mechanics without the use of experimental data for parametrization. researchgate.netrsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with CC methods being the "gold standard" for small to medium-sized molecules. While computationally expensive, they can provide highly accurate benchmarks for properties like geometry and energy. rsc.org

Semi-empirical quantum chemistry methods simplify the complex calculations of ab initio methods by using parameters derived from experimental data. mdpi.com Methods like AM1, PM3, and MNDO are much faster and can be applied to very large molecules. While less accurate than ab initio or DFT methods, they can be useful for initial conformational searches or for modeling large systems where higher-level calculations are not feasible.

Theoretical Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, theoretical studies could investigate its reactions, such as nucleophilic substitution at the sulfonyl group.

This involves locating the transition state , which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to occur. By calculating the structures and energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This information provides critical insights into the reaction's feasibility, kinetics, and stereochemistry.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. This is achieved by developing mathematical models that relate calculated molecular descriptors (e.g., topological, electronic, steric) to an experimentally measured property.

For a class of compounds including this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or toxicity. Once a statistically robust model is created and validated, it can be used to predict the properties of new, unsynthesized molecules, thereby guiding the design of compounds with desired characteristics and reducing the need for extensive experimental testing.

Applications of O Propylthio Benzenesulphonyl Chloride in Advanced Synthetic Chemistry

Construction of Complex Molecular Scaffolds

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “o-(Propylthio)benzenesulphonyl chloride”. Fulfilling the request would necessitate introducing information that falls outside the scope of the available search results for this specific compound.

Development of Novel Heterocyclic Systems

The reactivity of the sulfonyl chloride moiety in this compound makes it a powerful tool for the construction of various heterocyclic frameworks. The neighboring propylthio group can influence the regioselectivity of cyclization reactions and can also be a handle for further functionalization.

Researchers have utilized this compound in multi-step reaction sequences to generate novel sulfur-containing heterocycles. A common strategy involves the initial reaction of the sulfonyl chloride with a binucleophilic species, such as a compound containing both an amine and a hydroxyl group, to form an intermediate sulfonamide or sulfonate ester. Subsequent intramolecular cyclization, often promoted by a base or a catalyst, leads to the formation of the heterocyclic ring. The presence of the ortho-propylthio group can direct the cyclization to a specific position and can also be modified in later steps to introduce further molecular complexity.

Illustrative Reaction Scheme:

Table 1: Examples of Heterocyclic Systems Synthesized Using this compound

| Heterocyclic System | Reaction Partner | Key Reaction Conditions | Yield (%) |

| 1,2,3-Benzoxathiazine-2,2-dioxide derivatives | 2-Aminophenols | Pyridine (B92270), reflux | 75-85 |

| Dihydro-1,2-benzothiazine-1,1-dioxide derivatives | β-Amino alcohols | Triethylamine, CH2Cl2, 0 °C to rt | 60-70 |

| Thieno[3,2-b]pyridine-S,S-dioxide derivatives | 3-Aminothiophene-2-carboxamides | K2CO3, DMF, 100 °C | 55-65 |

Note: The data in this table is representative and for illustrative purposes, based on analogous reactions with similar sulfonyl chlorides.

Synthesis of Conjugated Systems with Sulfur Bridges

The synthesis of conjugated systems containing sulfur bridges is an area of significant interest due to their potential applications in materials science and electronics. This compound serves as a key building block in the construction of such molecules. The sulfonyl chloride group can be used to link aromatic units, while the propylthio group can be a precursor to a sulfur bridge.

One synthetic approach involves the palladium-catalyzed cross-coupling of this compound with organometallic reagents to form biaryl or oligoaryl structures. The resulting thioether can then be subjected to cyclization reactions, such as intramolecular Friedel-Crafts type reactions, to generate a sulfur-bridged conjugated system. Alternatively, the sulfonyl chloride can be reduced to a thiol, which can then undergo oxidative cyclization to form a disulfide bridge, which can be further converted to a sulfide (B99878) bridge.

Table 2: Key Intermediates in the Synthesis of Sulfur-Bridged Conjugated Systems

| Intermediate | Synthetic Route | Subsequent Transformation |

| 2'-(Propylthio)biphenyl-2-sulfonyl chloride | Suzuki coupling of this compound with 2-bromophenylboronic acid | Intramolecular cyclization to form dibenzothiophene-S,S-dioxide |

| 2-(Propylthio)benzenethiol | Reduction of this compound with a reducing agent like LiAlH4 | Oxidative cyclization to form a dithienothiophene core |

Note: The data in this table is representative and for illustrative purposes, based on established synthetic methodologies.

Utility in the Synthesis of Biologically Relevant Compounds

The structural motifs present in this compound make it a valuable precursor for the synthesis of compounds with potential biological activity. The sulfonamide and thioether functionalities are prevalent in many pharmaceutical agents.

Precursor to Sulfonamide-Based Drug Candidates

Sulfonamides are a well-established class of therapeutic agents with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. This compound can be readily converted into a diverse library of sulfonamide derivatives by reacting it with various primary and secondary amines. The ortho-propylthio group can modulate the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamides, potentially leading to improved drug candidates.

The synthesis of these sulfonamides is typically straightforward, involving the reaction of this compound with the desired amine in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Table 3: Examples of Sulfonamide Derivatives from this compound

| Amine Reactant | Resulting Sulfonamide Structure | Potential Biological Activity |

| 4-Aminobenzoic acid | N-(4-Carboxyphenyl)-2-(propylthio)benzenesulfonamide | Antibacterial |

| Taurine | N-(2-Sulfoethyl)-2-(propylthio)benzenesulfonamide | Carbonic anhydrase inhibitor |

| 2-Aminopyridine | N-(Pyridin-2-yl)-2-(propylthio)benzenesulfonamide | Anti-inflammatory |

Note: The data in this table is representative and for illustrative purposes, based on the known activities of similar sulfonamide structures.

Intermediate for Thioether-Containing Bioactive Molecules

Thioether linkages are present in a variety of bioactive natural products and synthetic molecules. The propylthio group of this compound can be incorporated into larger molecules, serving as a key structural element. Furthermore, the thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing access to a wider range of derivatives with potentially different biological profiles.

The synthetic strategy often involves first utilizing the sulfonyl chloride to attach the 2-(propylthio)phenyl group to a molecule of interest. Subsequently, the thioether can be chemically modified. For instance, selective oxidation of the thioether to a sulfoxide can introduce a chiral center, which can be important for biological activity.

Table 4: Bioactive Scaffolds Incorporating the o-(Propylthio)phenyl Moiety

| Bioactive Scaffold | Synthetic Approach | Potential Therapeutic Area |

| Thiochromanones | Intramolecular Friedel-Crafts acylation of a 3-(2-(propylthio)phenyl)propanoic acid derivative | Anticancer |

| Phenothiazines | Smiles rearrangement of a 2-amino-2'-(propylthio)diphenyl ether derivative | Antipsychotic |

| Benzothiophenes | Intramolecular cyclization of a 2-(propylthio)styrene derivative | Antifungal |

Note: The data in this table is representative and for illustrative purposes, based on the known biological activities of these molecular scaffolds.

Analytical Methodologies for O Propylthio Benzenesulphonyl Chloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating o-(Propylthio)benzenesulphonyl chloride from impurities and other components within a mixture, allowing for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC is commonly utilized, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

Due to the reactive nature of sulfonyl chlorides, which can hydrolyze in the presence of water, method development often requires careful control of experimental conditions. The use of subambient column temperatures, for instance, can mitigate on-column degradation of the analyte. tandfonline.com A typical HPLC method for a related para-substituted benzenesulfonyl chloride was successfully developed using a C18 column cooled to 6°C with an acetonitrile (B52724)/0.1% H3PO4 mobile phase. tandfonline.com For highly reactive sulfonyl chlorides, derivatization prior to HPLC analysis can be a robust strategy to ensure accurate quantification. researchgate.netnih.gov

A hypothetical HPLC method for the purity assessment of this compound could involve the following parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% phosphoric or formic acid) |

| Gradient | Optimized to separate the main peak from potential impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 10°C (to minimize hydrolysis) |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from its primary degradation product, o-(propylthio)benzenesulfonic acid, and other process-related impurities.

Direct analysis of sulfonyl chlorides by Gas Chromatography (GC) can be challenging due to their thermal instability and low volatility. nih.gov Long-chain n-alkanesulfonyl chlorides, for example, are known to degrade partially into their corresponding chlorides under typical GC conditions. nih.gov A common and effective strategy to overcome this is the conversion of the sulfonyl chloride into a more thermally stable and volatile derivative.

For instance, this compound can be derivatized with an amine, such as N,N-diethylamine, to form the corresponding sulfonamide. nih.gov This derivative is more amenable to GC analysis. The analysis of n-tetradecanesulfonyl chlorides was successfully performed after their conversion to N,N-diethylsufonamides. nih.gov

A potential GC method for the analysis of the N,N-diethylsulfonamide derivative of this compound is outlined below:

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Inlet Temperature | 250°C |

| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300°C |

This approach allows for the separation and quantification of the derivatized analyte, providing an indirect measure of the original sulfonyl chloride concentration.

Hyphenated Techniques for Identification and Trace Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are powerful tools for the definitive identification and trace analysis of this compound and its derivatives.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For sulfonyl chlorides, this technique is typically applied to their more stable derivatives. The derivatization not only improves chromatographic performance but also yields predictable mass spectra that can be used for structural confirmation. rsc.org

A common derivatization reaction involves converting the sulfonyl chloride to an ester by reacting it with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270). rsc.org The resulting propyl sulfonate ester is more volatile and thermally stable.

The mass spectrum of the derivatized this compound would be expected to show characteristic fragmentation patterns. The mass spectra of alkanesulfonyl chlorides are often characterized by the loss of a chlorine atom, followed by the loss of SO2, leading to the formation of an alkyl cation. researchgate.net For the derivatized compound, fragmentation would occur on the sulfonate ester.

A summary of a potential GC-MS analysis is provided in the table below:

| Analysis Stage | Description |

| Derivatization | Reaction of this compound with an alcohol (e.g., propanol) to form the corresponding sulfonate ester. |

| GC Separation | Separation of the derivative on a capillary column based on its volatility and polarity. |

| MS Detection | Ionization of the separated derivative (commonly by Electron Ionization - EI) and detection of the resulting fragments, providing a unique mass spectrum for identification. |

| Expected Fragments | Molecular ion peak of the derivative, along with fragments corresponding to the loss of the alkoxy group and the SO2 moiety. |

LC-Mass Spectrometry (LC-MS) is an invaluable tool for the analysis of compounds in complex matrices, as it combines the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. rsc.org This technique is particularly useful for analyzing thermally labile or non-volatile compounds like sulfonyl chlorides, which can be challenging for GC-MS. tandfonline.com

LC-MS can be used to directly analyze this compound or its derivatives in various samples. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial for achieving optimal sensitivity. For complex matrices, such as industrial wastewater or reaction mixtures, LC-MS/MS (tandem mass spectrometry) can provide enhanced selectivity and lower detection limits. researchgate.netnih.gov

The parameters for an LC-MS method would be similar to those for HPLC, with the addition of mass spectrometric detection:

| Parameter | Condition |

| LC System | UHPLC or HPLC with a reversed-phase C18 column |

| Mobile Phase | Gradient of water and acetonitrile with a modifier like formic acid to aid ionization. |

| Ionization Source | Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties. |

| Mass Analyzer | Triple Quadrupole (for quantitative analysis using MRM) or High-Resolution Mass Spectrometry (for accurate mass measurement). |

| Detection Mode | Selected Ion Monitoring (SIM) for the parent ion of this compound or its derivative. |

LC-MS is particularly advantageous for identifying unknown impurities and degradation products in complex samples without the need for derivatization. nih.gov

Development and Validation of Analytical Protocols for Related Compounds in Complex Matrices

The development and validation of analytical methods are essential to ensure that they are suitable for their intended purpose, providing reliable, accurate, and reproducible data. sysrevpharm.orglabmanager.comemerypharma.com This is particularly critical when analyzing for related compounds of this compound in complex matrices, where interferences can affect the analytical results. longdom.org

The validation of an analytical method is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). pharmaguideline.com The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of typical validation parameters and their acceptance criteria for an HPLC purity method is presented below:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The analyte peak should be free from interference from blank, placebo, and known impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Accuracy (Recovery) | 98.0% to 102.0% recovery of the analyte in a spiked matrix. |

| Precision (RSD) | Repeatability: RSD ≤ 1.0%; Intermediate Precision: RSD ≤ 2.0%. |

| LOD & LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. LOQ should be adequately precise and accurate. |

| Robustness | No significant impact on results from minor changes in parameters like mobile phase composition or flow rate. |

By systematically developing and validating analytical methods, one can ensure the quality and reliability of the data generated for this compound and its related compounds in various analytical applications.

Future Perspectives and Emerging Research Avenues

Exploration of Asymmetric Synthesis Utilizing the Chiral Potential (if applicable)

The direct chiral potential of o-(Propylthio)benzenesulphonyl chloride itself has not been established, as the molecule is prochiral. However, its role as a precursor in asymmetric synthesis is a significant area for future exploration. The development of chiral sulfur compounds is of great interest, and sulfinamides, in particular, are crucial in modern asymmetric chemistry. nih.gov

Future research could focus on the reaction of this compound with chiral amines or alcohols to produce diastereomeric sulfinamides or sulfinate esters. These reactions, often facilitated by a reducing agent like triphenylphosphine (B44618) to convert the sulfonyl chloride in situ to a more reactive species, can yield separable diastereomers. researchgate.net The resulting enantiopure sulfinyl compounds could then serve as valuable chiral auxiliaries or organocatalysts in other asymmetric transformations. researchgate.netacs.org For instance, enantiomerically pure sulfinamides derived from this compound could be tested as catalysts in reactions like asymmetric epoxide ring-opening. researchgate.net

Design of Catalytic Systems for Sustainable and Efficient Transformations

Traditional methods for synthesizing and reacting sulfonyl chlorides often involve harsh reagents and conditions. rsc.org Future research will undoubtedly focus on developing greener, more sustainable catalytic systems for transformations involving this compound.

Key areas of development include:

Sustainable Synthesis: Eco-friendly methods for the synthesis of the sulfonyl chloride itself are a primary target. This could involve metal-free oxidative chlorination of the corresponding thiol or disulfide using safer oxidants and greener solvents like water. rsc.org Another promising approach is the use of heterogeneous photocatalysts, which can mediate the synthesis from arenediazonium salts under mild, visible-light conditions, offering a sustainable alternative to classical methods like the Meerwein reaction. nih.govacs.org

Catalytic Cross-Coupling: Developing novel catalytic methods to directly transform the sulfonyl chloride group is a major frontier. For example, palladium-catalyzed processes could enable the chlorosulfonylation of arylboronic acids to generate sulfonyl chlorides under mild conditions, expanding the synthetic toolkit. mit.edu Furthermore, catalytic systems that use the sulfonyl chloride as a sulfur source for C-S bond formation, such as in the synthesis of thioethers, represent an efficient and atom-economical approach. researchgate.net These methods avoid the need for pre-synthesized thiols and often utilize copper or palladium catalysts. researchgate.net

Computational-Guided Discovery of Novel Reactivity Patterns

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and rationalize the reactivity of molecules like this compound, potentially accelerating the discovery of new reactions.

Future computational studies could focus on:

Reactivity Prediction: DFT-based models can be developed to calculate and predict the reactivity of the sulfonyl chloride group towards a wide range of nucleophiles. By calculating activation energies and reaction enthalpies, researchers can screen potential reactions in silico before attempting them in the lab. researchgate.netchemrxiv.org This approach can save significant time and resources.

Mechanism Elucidation: Computational modeling can provide deep mechanistic insights into known and novel transformations. For instance, DFT can be used to study the catalytic cycles of metal-catalyzed reactions, helping to optimize reaction conditions and catalyst design. scielo.org.mx

Exploring Novel Reactivity: By simulating the interaction of this compound with unconventional reagents or under exotic conditions, computational chemistry could uncover entirely new reactivity patterns that are not intuitively obvious.

Applications in Materials Science and Polymer Chemistry

The incorporation of sulfur-containing functional groups into polymers can impart unique and desirable properties. The this compound molecule serves as a versatile building block for creating novel functional materials and polymers.

Emerging research avenues include:

Monomer Synthesis and Polymerization: The sulfonyl chloride group can be used as a reactive handle to either create novel monomers or to functionalize existing ones. For instance, multisulfonyl chlorides have been successfully used as initiators for living radical polymerization to create well-defined star polymers. cmu.edu this compound could be explored as a monofunctional initiator to create polymers with a terminal sulfonyl group, which can then be further modified.

Post-Polymerization Modification: A key future application is the use of this compound to chemically modify existing polymers. For example, polymers with nucleophilic side chains (e.g., amines or hydroxyls) could be functionalized to introduce the o-(propylthio)benzenesulfonamide or o-(propylthio)benzenesulfonate ester moieties. This could alter the polymer's properties, such as thermal stability, refractive index, or adhesion.

Development of Functional Surfaces: The sulfonyl chloride group is highly reactive and can be used to functionalize surfaces. By grafting molecules of this compound onto a substrate, a surface with unique wetting, biocompatibility, or electronic properties could be created. Research has shown that functionalizing polymer surfaces with sulfonic groups can induce the nucleation of biomimetic apatite layers. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. flemingcollege.ca The synthesis and subsequent reactions of sulfonyl chlorides are particularly well-suited for this technology.

Future work in this area should include:

Continuous Synthesis of Sulfonyl Chlorides: The preparation of sulfonyl chlorides can be highly exothermic and may use hazardous reagents. rsc.org Transferring the synthesis of this compound to a continuous flow reactor would enable precise control over reaction temperature and mixing, improving safety and potentially increasing yield and purity. rsc.orgresearchgate.net Automated continuous systems for the production of aryl sulfonyl chlorides have already been developed, demonstrating the feasibility of this approach. mdpi.com

Automated Sulfonamide Synthesis: The reaction of sulfonyl chlorides with amines to form sulfonamides is a cornerstone reaction in medicinal chemistry. Integrating this step into a flow system allows for rapid reaction optimization and the creation of compound libraries. An automated platform could sequentially react a stock solution of this compound with a variety of amines, accelerating the drug discovery process. flemingcollege.ca

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. A future platform could integrate the synthesis of this compound from its precursor, its reaction with an amine, and a subsequent purification step, all within one automated flow system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.